[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate
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Overview
Description
[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate is a member of the cytochalasin family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . Cytochalasins have attracted significant attention from the chemical and pharmacological communities due to their unique biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cytochalasins, including [(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate, typically involves bioinspired strategies. These strategies often mimic the natural biosynthetic pathways of the compounds. The synthesis usually starts with the construction of the isoindolone core, followed by the formation of the macrocyclic ring . Key steps in the synthesis may include intramolecular Diels-Alder reactions, aldol condensations, and various cyclization reactions .
Industrial Production Methods: Industrial production of cytochalasins is less common due to the complexity of their structures. advancements in synthetic biology and metabolic engineering have opened new avenues for the production of these compounds. By manipulating the biosynthetic pathways in fungi or other microorganisms, it is possible to produce cytochalasins in larger quantities .
Chemical Reactions Analysis
Types of Reactions: [(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the structure of the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in the reactions of cytochalasins include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate has a wide range of scientific research applications. In chemistry, it is used as a tool to study the dynamics of actin filaments and other cytoskeletal components . In biology, it is used to investigate cell motility, division, and morphology . In medicine, cytochalasins have shown potential as anticancer agents due to their ability to disrupt the cytoskeleton of cancer cells . Additionally, they have applications in the study of fungal metabolism and biosynthesis .
Mechanism of Action
The primary mechanism of action of [(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate involves the disruption of actin filaments. Cytochalasins bind to the plus ends of actin filaments, preventing their polymerization and leading to the disassembly of the cytoskeleton . This disruption affects various cellular processes, including cell motility, division, and intracellular transport . The compound also interferes with the cell cycle by causing G2/M arrest and inhibiting cytokinesis .
Comparison with Similar Compounds
[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate is similar to other cytochalasins, such as Cytochalasin B, Cytochalasin D, and Cytochalasin E . each cytochalasin has unique structural features and biological activities. For example, Cytochalasin B is known for its ability to inhibit glucose transport, while Cytochalasin D is more potent in disrupting actin filaments . This compound’s uniqueness lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
List of Similar Compounds:- Cytochalasin A
- Cytochalasin B
- Cytochalasin C
- Cytochalasin D
- Cytochalasin E
- Cytochalasin H
- Cytochalasin J
These compounds share a common core structure but differ in their side chains and functional groups, leading to variations in their biological activities .
Properties
CAS No. |
108050-28-8 |
---|---|
Molecular Formula |
C30H39NO5 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate |
InChI |
InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18,23-27,33,35H,10,16-17H2,1-5H3,(H,31,34)/b13-9+,15-14+/t18-,23-,24-,25+,26-,27+,29-,30+/m0/s1 |
InChI Key |
WFSYATBEJTUDQA-WQNUPBJZSA-N |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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